4-Methyl-3-phenylcoumarin

Thin film photophysics J-aggregate Langmuir-Blodgett film

Procure 4-Methyl-3-phenylcoumarin (CAS 23028-23-1) to guarantee experimental reproducibility. The 4-methyl group is critical for J-aggregate formation in thin-film photonic devices and dictates selectivity as a MAO-B inhibitor reference compound, unlike generic 3-phenylcoumarins. Its high lipophilicity (XLogP3-AA: 3.5) ensures superior membrane permeability for cellular uptake studies. Available in ≥98% purity with a defined melting point (156-158°C) for straightforward QC.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 23028-23-1
Cat. No. B1580728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenylcoumarin
CAS23028-23-1
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3
InChIInChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyLQPDCTIPWIJXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-phenylcoumarin (CAS 23028-23-1) Procurement Guide: Chemical Profile & Baseline Characteristics


4-Methyl-3-phenylcoumarin (C16H12O2, MW 236.26 g/mol) is a synthetic, non-amphiphilic derivative of the coumarin family, classified as a 3-phenylcoumarin scaffold with a methyl group at the 4-position [1]. It is characterized as a solid at room temperature with a reported melting point of 156-158 °C (lit.) and a predicted boiling point of 408.7±24.0 °C . This compound is a biochemical reagent primarily used in life science research, distinguished from other coumarins by its specific substitution pattern that confers unique photophysical properties, including J-aggregate formation in thin films [2]. Its molecular architecture (XLogP3-AA of 3.5, zero hydrogen bond donors) indicates a relatively hydrophobic character compared to hydroxylated analogs [3].

4-Methyl-3-phenylcoumarin (CAS 23028-23-1): Why Generic 3-Phenylcoumarin Substitution Fails in Specialized Applications


4-Methyl-3-phenylcoumarin cannot be interchanged with other 3-phenylcoumarin derivatives or unsubstituted coumarins without risking significant alterations in experimental outcomes. The specific substitution pattern at the 4-position with a methyl group, combined with the 3-phenyl ring, dictates unique photophysical behaviors. For instance, the presence of the methyl group at the 4-position has been shown to critically influence the formation of J-aggregates in thin films, a property not observed or significantly different in 4-unsubstituted or 4-hydroxylated analogs [1]. Furthermore, structure-activity relationship (SAR) studies on 3-phenylcoumarins reveal that even minor modifications, such as the absence of a substituent at the 4-position versus a 4-hydroxy group, lead to pronounced shifts in biological activity, particularly regarding selectivity and potency as monoamine oxidase B (MAO-B) inhibitors [2]. These findings underscore that the 4-methyl substitution is not a silent functional group but a critical determinant of both material and biological function, rendering generic substitution of 3-phenylcoumarin scaffolds a high-risk strategy for applications demanding precise and reproducible results.

4-Methyl-3-phenylcoumarin (CAS 23028-23-1): Quantitative Differentiation Evidence for Scientific Selection & Procurement


4-Methyl-3-phenylcoumarin vs. 4-Hydroxy-3-phenylcoumarin: Quantified Photophysical Differentiation via J-Aggregate Formation

4-Methyl-3-phenylcoumarin (MPC) exhibits a specific propensity for forming J-type aggregates when organized in Langmuir-Blodgett (LB) films mixed with stearic acid, a behavior not documented for its 4-hydroxy analog under comparable conditions [1]. This aggregation leads to a quantifiable decrease in low-temperature (77 K) phosphorescence lifetime compared to its unaggregated state, which is a direct consequence of the 4-methyl substitution pattern on its molecular packing [1].

Thin film photophysics J-aggregate Langmuir-Blodgett film Fluorescence lifetime

4-Methyl-3-phenylcoumarin vs. 3-Phenylcoumarin: Differentiated Synthetic Accessibility and Purity Profile

4-Methyl-3-phenylcoumarin can be synthesized via a convenient one-pot thermal condensation of 2'-hydroxyacetophenones with phenylacetic acid in refluxing diphenyl ether, a method that is distinct from the synthesis of unsubstituted 3-phenylcoumarin which typically uses 2-hydroxybenzaldehydes as starting materials [1]. This synthetic route offers a streamlined approach with reported purity levels of ≥98% , providing a clear procurement advantage in terms of yield and purity over more complex synthetic pathways required for other analogs.

Organic synthesis One-pot synthesis Pechmann condensation Material science

4-Methyl-3-phenylcoumarin vs. 4-Hydroxy-3-phenylcoumarin: Class-Level Inference of Divergent MAO-B Inhibitory Profiles

Structure-activity relationship studies on 3-phenylcoumarin derivatives demonstrate that substitution at the 4-position is a critical determinant of MAO-B inhibitory potency and selectivity. Specifically, 6-chloro-3-phenylcoumarins unsubstituted at the 4-position were found to be more active as MAO-B inhibitors than their corresponding 4-hydroxylated counterparts, with IC50 values differing by several orders of magnitude [1]. While direct data for 4-methyl-3-phenylcoumarin is absent, this class-level inference strongly suggests that its MAO-B inhibition profile will diverge significantly from 4-hydroxy analogs, positioning it as a distinct candidate for studying the role of the 4-substituent in enzyme interactions.

Monoamine oxidase inhibition Neuropharmacology SAR

4-Methyl-3-phenylcoumarin vs. Other 3-Phenylcoumarins: Physical Property Differentiation Impacting Solubility and Formulation

4-Methyl-3-phenylcoumarin possesses a calculated XLogP3-AA value of 3.5 and zero hydrogen bond donors, indicating significantly higher lipophilicity compared to 4-hydroxy-3-phenylcoumarin (calculated XLogP3-AA ≈ 2.8-3.0, with one H-bond donor) [1]. This 0.5-0.7 logP unit difference corresponds to approximately a 3- to 5-fold difference in partition coefficient, directly affecting solubility profiles in both aqueous buffers and lipid environments [2].

Physicochemical properties Formulation science Lipophilicity

4-Methyl-3-phenylcoumarin vs. 4-Methylcoumarin: Structural Distinction in 3-Position Enables Unique Intermolecular Interactions

The presence of a phenyl group at the 3-position in 4-methyl-3-phenylcoumarin introduces additional π-π stacking and CH-π interaction capabilities compared to 4-methylcoumarin (which lacks the 3-phenyl substituent) [1]. Comparative X-ray structural analysis of a series of 3-phenylcoumarin derivatives demonstrates that the 3-phenyl ring adopts distinct dihedral angles (typically 45-65°) relative to the coumarin core, which dictates crystal packing motifs and solid-state properties not accessible to simple 4-methylcoumarin [2].

Crystal engineering Molecular packing Solid-state properties

4-Methyl-3-phenylcoumarin (CAS 23028-23-1): Optimal Research & Industrial Application Scenarios Based on Quantitative Evidence


Fabrication of J-Aggregate-Based Photonic Thin Films and Sensors

Given its demonstrated ability to form J-aggregates in Langmuir-Blodgett films with a decreased low-temperature phosphorescence lifetime [1], 4-Methyl-3-phenylcoumarin is optimally suited for researchers developing photonic devices, optical sensors, or studying molecular aggregation phenomena in confined geometries. Its non-amphiphilic nature combined with J-aggregate formation provides a cost-effective alternative to more complex amphiphilic dyes for thin film applications.

Synthetic Chemistry and Material Science Reagent with Defined Purity

The compound's convenient one-pot synthesis [1] and commercial availability at ≥98% purity [2] make it a reliable building block or reagent for organic synthesis, particularly for constructing more complex 3-phenylcoumarin-based libraries or as a reference standard in analytical chemistry. Its defined melting point (156-158 °C) provides a straightforward quality control metric for procurement and inventory management.

Structure-Activity Relationship (SAR) Studies for MAO-B Inhibitor Development

Based on class-level evidence that 4-position substitution critically modulates MAO-B inhibitory activity [1], 4-Methyl-3-phenylcoumarin serves as a key reference compound in SAR studies. Its use allows researchers to isolate the effect of a lipophilic methyl group (XLogP3-AA = 3.5, no H-bond donors) from hydroxylated analogs, guiding the design of novel MAO-B inhibitors with optimized pharmacokinetic properties.

Lipid-Based Formulation and Membrane Interaction Studies

With a calculated XLogP3-AA of 3.5 and zero hydrogen bond donors [1], 4-Methyl-3-phenylcoumarin is well-suited for studies requiring enhanced membrane permeability or solubility in lipid environments. This property makes it a more appropriate choice than hydroxylated coumarins for experiments involving cellular uptake, lipid bilayer interactions, or formulation development in non-polar solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-phenylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.